(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde
Overview
Description
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, also known as (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, is a versatile and important chemical compound used in many scientific and industrial applications. It is a chiral compound, meaning that it has two mirror-image molecules that are non-superimposable, and is the key component of many pharmaceuticals and other compounds. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research for (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde.
Scientific Research Applications
1. Maillard Reaction Polymers
Research on pentoses and hexoses has identified N-substituted pyrroles and N-substituted 2-formylpyrroles as components with significant polycondensation activity, leading to the formation of new melanoidin-like Maillard polymers. These findings suggest the potential of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde in polymer synthesis and material science, especially in creating polymers with unique properties through the Maillard reaction (R. Tressl et al., 1998).
2. Lignin Model Oxidation
The aerobic oxidation of lignin models, including various ethers and alcohols, using base metal vanadium catalysts, highlights the role of similar compounds in understanding and improving the oxidative breakdown of lignin. This process is crucial for biomass valorization and the development of sustainable chemical processes (S. Hanson et al., 2010).
3. Asymmetric Synthesis
Trans-2,5-disubstituted pyrrolidines have been shown to be excellent chiral auxiliaries in the asymmetric alkylation of carboxyamide enolates, offering high chemical yield and stereoselectivity. This application underscores the potential of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde in asymmetric synthesis, particularly in producing chiral molecules with high enantiomeric excess (Yasuhiro Kawanami et al., 1984).
properties
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOQRWRORXADR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde | |
CAS RN |
63126-45-4 | |
Record name | (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.